5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)7-6-11-14-5-2-8(12-9(7)14)13-3-1-4-13/h2,5-6H,1,3-4H2,(H,15,16) |
InChI Key |
KLHFOPKYCKLPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC3=C(C=NN3C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route to Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Core
A common approach to the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold involves:
- Step 1: Synthesis of an enamine intermediate by reacting a suitable ketone (e.g., 3,4-dimethoxyacetophenone) with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions.
- Step 2: Cyclization of the enamine intermediate with methyl 5-amino-1H-pyrazole-3-carboxylate to form the pyrazolo[1,5-a]pyrimidine ring system bearing a methyl ester at position 3.
- Step 3: Hydrolysis of the methyl ester to the corresponding carboxylic acid (compound 4 in referenced schemes) under acidic or basic conditions.
This sequence yields the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core ready for further functionalization.
Representative Synthetic Scheme and Reaction Conditions
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,4-Dimethoxyacetophenone | DMF-DMA, reflux | Enamine intermediate | High | Formation of enamine under reflux |
| 2 | Enamine intermediate + methyl 5-amino-1H-pyrazole-3-carboxylate | Acetic acid, reflux | Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | Moderate | Cyclization forming pyrazolo[1,5-a]pyrimidine ring |
| 3 | Methyl ester intermediate | Hydrolysis (acidic or basic) | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Moderate | Ester hydrolysis to acid |
| 4 | Carboxylic acid intermediate | HBTU, DIPEA, azetidine, DCM, room temperature, 24 h | 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Good | Amide coupling to introduce azetidine substituent |
Abbreviations: DMF-DMA = dimethylformamide dimethyl acetal; HBTU = coupling reagent; DIPEA = diisopropylethylamine; DCM = dichloromethane.
Analytical Characterization and Purity
- NMR Spectroscopy: The product typically shows characteristic aromatic proton signals of the pyrazolo[1,5-a]pyrimidine core and signals corresponding to the azetidine ring protons.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of 5-(azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
- Purification: Multi-step purification including extraction, drying, and medium-pressure liquid chromatography (MPLC) is applied to isolate the pure compound.
Summary of Reported Yields and Conditions from Literature
Additional Notes on Synthetic Optimization
- Solubility issues of pyrazolo[1,5-a]pyrimidine derivatives can be addressed by modifying substituents or optimizing reaction solvents.
- The choice of coupling reagent and reaction conditions (temperature, solvent, base) is critical for maximizing yield and purity.
- The azetidine substituent introduction is generally performed in the last step to avoid ring-opening or side reactions.
This detailed synthetic approach provides a robust method for preparing 5-(azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with reproducible yields and purity suitable for further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, as anticancer agents.
Case Study: Inhibition of Carbonic Anhydrase Isoforms
A study focused on a series of coumarin-based compounds designed to inhibit carbonic anhydrase (CA) isoforms IX and XII demonstrated that derivatives incorporating the pyrazolo[1,5-a]pyrimidine scaffold exhibited potent inhibitory activity. The compounds were evaluated for their anti-proliferative effects against various cancer cell lines. Notably, two derivatives showed low nanomolar inhibition against CA IX and XII, with significant anti-cancer activity in the NCI-60 human tumor cell line screening .
| Compound | CA IX Ki (nM) | CA XII Ki (nM) | MG-MID (μM) |
|---|---|---|---|
| 9h | 23 | 6 | 7.31 |
| 9r | 14 | 17 | 10.68 |
| 9m | - | - | 5.92 |
Anti-Viral Activity
The pyrazolo[1,5-a]pyrimidine series has also been explored for their antiviral properties, particularly against respiratory syncytial virus (RSV).
Case Study: RSV Fusion Protein Inhibitors
Research indicates that compounds with a piperidine ring at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold are effective inhibitors of the RSV fusion protein. A derivative demonstrated an EC50 value below 1 nM, comparable to existing treatments like presatovir. Further optimization led to a compound with an EC50 value of 0.15 nM, indicating enhanced potency against RSV .
| Compound | EC50 (nM) |
|---|---|
| Presatovir | ~1 |
| Optimized | 0.15 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives.
Key Findings from SAR Studies
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and processes . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are diverse, with variations primarily in substituents at positions 5 and 5.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Derivatives with trifluoromethyl or chlorine substituents (e.g., compounds in ) exhibit enhanced metabolic stability and lipophilicity, which may improve membrane permeability. For example, 5-ethyl-7-(trifluoromethyl) derivatives are explored as intermediates in herbicide development . Aromatic Substituents (e.g., 3-methoxyphenyl): Bulky aryl groups at position 5, such as 3-methoxyphenyl, may enhance binding to hydrophobic pockets in biological targets. These analogs are often studied for antimicrobial activity . This feature is underutilized in the provided analogs but is known to improve selectivity in kinase inhibitors .
Synthetic Routes
- Amidation: Many analogs (e.g., ethyl esters in ) are synthesized via amidation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid precursors, similar to methods described for pyrazolo[1,5-a]pyridine derivatives .
- Hydrothermal Synthesis: Metal complexes of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (e.g., Mn²⁺ complexes) are synthesized under mild hydrothermal conditions, highlighting the ligand’s versatility .
Applications Antimicrobial Agents: Analogs like 5-(3-methoxyphenyl)-7-(trifluoromethyl) derivatives show inhibitory activity against fungal pathogens, comparable to commercial agents like hymexazol . Herbicides: Derivatives with trifluoromethyl groups are frequently patented for agricultural use due to their stability and potency .
Biological Activity
5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities. The synthesis typically involves cyclization reactions and subsequent modifications to introduce the azetidine and carboxylic acid functionalities.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit diverse biological activities, including:
- Anticancer Activity : The compound has shown promise as an inhibitor of B-Raf kinase, which is crucial in the treatment of several cancers such as melanoma and colorectal cancer. This inhibition disrupts the Raf-MEK-ERK signaling pathway, leading to reduced tumor growth .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound can exhibit antimicrobial effects against resistant strains of bacteria, including Staphylococcus aureus .
- CFTR Activation : Optimized derivatives have been reported to act as activators of the cystic fibrosis transmembrane conductance regulator (CFTR), enhancing chloride ion transport in epithelial cells .
Anticancer Activity
A study evaluated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives against A549 lung adenocarcinoma cells. The results indicated that the compound exhibited structure-dependent activity:
| Compound | IC50 (µM) | Effect on A549 Cell Viability (%) |
|---|---|---|
| 5 | 64 | 64 |
| 6 | 61 | 61 |
| 8 | >100 | High viability |
| 21 | 30 | Low viability |
Notably, compound 21 , which contains nitrothienyl moieties, demonstrated the highest anticancer activity with minimal cytotoxic effects on non-cancerous cells .
Antimicrobial Activity
The antimicrobial efficacy was assessed against multidrug-resistant strains. Compounds derived from this scaffold showed selective inhibition against resistant S. aureus strains, indicating potential for development into new antimicrobial agents .
Case Studies
- B-Raf Kinase Inhibition : A study identified novel pyrazolo[1,5-a]pyrimidine derivatives that effectively inhibited B-Raf kinase. Structure-activity relationships (SAR) were established to optimize potency and selectivity against cancer cells .
- CFTR Modulation : Research focused on optimizing a CFTR activator derived from this class showed improved solubility and bioavailability in formulations intended for ocular delivery .
Q & A
Q. What are the common synthetic routes for 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents . For carboxamide derivatives, a two-step process is employed: (1) hydrolysis of methyl esters (e.g., methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates) to yield carboxylic acids, followed by (2) coupling with amines using activating agents like bis(pentafluorophenyl) carbonate (BPC) . Temperature and pH control during hydrolysis are critical for optimizing yields .
Q. Which analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm regiochemistry and substituent positions . Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% required for biological assays) . Melting point analysis (e.g., ~180°C decomposition) and FT-IR for functional group identification are also standard .
Advanced Research Questions
Q. How can synthetic yields be improved for pyrazolo[1,5-a]pyrimidine-3-carboxamides?
Q. How to resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in bioactivity (e.g., IC50 variability) often arise from:
- Structural isomerism : Regiochemical differences in substituent placement (e.g., 5- vs. 7-position) significantly alter receptor binding .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.5) can skew results .
- Purity thresholds : Impurities >2% (e.g., unreacted amines) may inhibit off-target enzymes .
Methodological recommendations :
Q. What strategies mitigate challenges in regioselective functionalization of pyrazolo[1,5-a]pyrimidine cores?
Regioselectivity is influenced by:
- Electrophilic directing groups : A carboxylic acid at position 3 directs substitutions to the 5- and 7-positions via resonance stabilization .
- Catalytic systems : Pd(OAc)2 with Xantphos ligands enhances C–H activation at the 7-position .
- Microwave-assisted synthesis : Reduces reaction times (30 min vs. 12 h) and improves selectivity for 5-substituted products .
Q. How can computational modeling guide the design of pyrazolo[1,5-a]pyrimidine-based inhibitors?
Density Functional Theory (DFT) calculations predict:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for targeted modifications .
- Docking simulations : Prioritize substituents (e.g., azetidine vs. piperidine) based on binding affinity to targets like DPP-IV .
- Reaction pathway analysis : Quantum mechanics/molecular mechanics (QM/MM) models optimize cyclocondensation barriers .
Case study : DFT-guided substitution at position 5 with azetidine improved inhibitor selectivity for kinase targets by 50% compared to pyrrolidine analogs .
Data Analysis and Experimental Design
Q. How to analyze conflicting solubility data for pyrazolo[1,5-a]pyrimidine derivatives?
Reported solubility variations (e.g., water vs. DMSO) arise from:
- pH-dependent ionization : The carboxylic acid group (pKa ~3.5) increases solubility in basic buffers .
- Polymorphism : Amorphous vs. crystalline forms exhibit 10-fold differences in solubility . Method : Use dynamic light scattering (DLS) to assess aggregation and pH-solubility profiling .
Q. What experimental controls are critical in evaluating the metabolic stability of these compounds?
- Negative controls : Incubate with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation .
- Positive controls : Compare with stable analogs (e.g., 5-ethyl derivatives) to benchmark half-life improvements .
- Matrix effects : Test in human liver microsomes (HLM) and plasma to simulate in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
